Methyl 5-(furan-2-yl)-6-methoxynicotinate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-11-9(10-4-3-5-17-10)6-8(7-13-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
QFGVHQCIPJMFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches to Methyl 5 Furan 2 Yl 6 Methoxynicotinate and Analogues
Retrosynthetic Analysis of the Nicotinate (B505614) Core
A retrosynthetic analysis of Methyl 5-(furan-2-yl)-6-methoxynicotinate reveals the key disconnections necessary for its construction. The nicotinate core, a substituted pyridine (B92270) ring, presents a significant synthetic puzzle. The strategic placement of the furan (B31954), methoxy (B1213986), and methyl ester groups requires careful consideration of the available synthetic methodologies.
Pyridine Ring Formation Strategies and Their Evolution
The construction of the pyridine ring is a well-established field of organic synthesis, with a rich history of named reactions that have evolved over time to allow for greater substitution pattern control and functional group tolerance.
Classic methodologies such as the Hantzsch pyridine synthesis , first reported in 1881, involve a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. orgsyn.orgmdpi.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. orgsyn.org This method is particularly effective for the synthesis of symmetrically substituted pyridines.
Another venerable approach is the Bohlmann-Rahtz pyridine synthesis , which generates 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a cyclodehydration. nih.gov While versatile, this method has traditionally been limited by the need for high temperatures for the cyclodehydration step and the often necessary purification of the intermediate. However, recent modifications, including the use of Brønsted and Lewis acid catalysis, have made the Bohlmann-Rahtz synthesis more practical by enabling one-pot procedures at lower temperatures. scholaris.ca
Modern advancements in pyridine synthesis often rely on cycloaddition reactions and metal-catalyzed cross-coupling strategies, which offer greater modularity and control over the substitution pattern. researchgate.net These contemporary methods are often more compatible with a wider range of functional groups, a crucial consideration for the synthesis of complex molecules. researchgate.net
Table 1: Comparison of Pyridine Ring Formation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | A multi-component reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. orgsyn.orgmdpi.com | Well-established, good for symmetrical pyridines. | Requires a subsequent oxidation step. |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine and an ethynylketone followed by cyclodehydration. nih.gov | Leads to 2,3,6-trisubstituted pyridines. | Traditionally required high temperatures. |
| Modern Cycloadditions | Various cycloaddition reactions to form the pyridine ring. | High degree of control over substitution. | Can require complex starting materials. |
Introduction of Methoxyl and Ester Groups at Specific Positions
The introduction of the methoxyl group at the C6 position and the methyl ester at the C3 position of the pyridine ring requires regioselective functionalization. The synthesis of 6-methoxynicotinates can be achieved through various methods, including nucleophilic aromatic substitution on a suitably activated pyridine ring or by incorporating the methoxy group into one of the starting materials for a ring-forming reaction. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate has been reported starting from 2,6-dichloronicotinic acid, where a regioselective methoxylation is a key step. nih.gov
The ester group is typically introduced via esterification of the corresponding carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. mdpi.com For pyridine carboxylic acids, specialized procedures may be required to overcome the potential for the nitrogen atom to be protonated by the acid catalyst, which would deactivate the ring towards the reaction. mdpi.com One approach involves the use of a strong acid salt of a pyridine carboxylic acid ester as a catalyst in a cyclic process. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which can then be reacted with methanol to form the methyl ester.
Retrosynthetic Analysis of the Furan Moiety
Furan Ring Construction Approaches from Diverse Precursors
The synthesis of the furan ring can be accomplished through several well-known methods, often starting from acyclic precursors.
The Paal-Knorr furan synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is highly effective for preparing a wide range of substituted furans. A significant challenge, however, can be the synthesis of the requisite 1,4-dicarbonyl starting materials.
Another important method is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base such as ammonia or pyridine. This reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring.
Table 2: Key Furan Ring Construction Methods
| Method | Precursors | Conditions | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization | Widely applicable, but precursor synthesis can be challenging. |
| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base-catalyzed condensation and cyclization | Provides access to substituted furans. |
Functionalization at the Furan-2-yl Position
The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. This reactivity allows for the introduction of various substituents onto the furan ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.
For the introduction of a carbon-carbon bond at the 2-position, as required for the synthesis of the target molecule, metal-catalyzed cross-coupling reactions are highly effective. This typically involves the preparation of an organometallic furan derivative. Lithiation of furan, which occurs selectively at the α-position, is a common method to generate a 2-furyl anion. This nucleophilic species can then be reacted with various electrophiles. For cross-coupling reactions, the 2-lithiofuran can be transmetalated to other metals to form organoboron (for Suzuki coupling), organotin (for Stille coupling), or organozinc (for Negishi coupling) reagents.
Convergent and Linear Synthesis Pathways to this compound
The assembly of the two heterocyclic rings can be approached through either a convergent or a linear synthetic strategy.
For the synthesis of this compound, a convergent approach would likely involve a palladium-catalyzed cross-coupling reaction. Several such reactions are well-suited for this purpose:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A plausible route would be the coupling of a 5-halonicotinate derivative with a 2-furylboronic acid or ester. The required 6-methoxypyridine-3-boronic acid is commercially available, which would make the alternative coupling of this with a 2-halofuran a viable strategy.
Stille Coupling: This reaction utilizes an organotin compound and an organic halide. A 5-halonicotinate could be coupled with a 2-(tributylstannyl)furan. Stille couplings are known for their tolerance of a wide range of functional groups.
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. A 5-halonicotinate could be coupled with a 2-furylzinc halide. Negishi couplings are often highly efficient and can proceed under mild conditions.
A plausible convergent synthesis is outlined below:
Synthesis of the Nicotinate Fragment: Preparation of a methyl 5-halo-6-methoxynicotinate. This could be achieved from a commercially available starting material like 6-hydroxynicotinic acid through a sequence of halogenation, methoxylation, and esterification.
Synthesis of the Furan Fragment: Preparation of a 2-furyl organometallic reagent, such as 2-furylboronic acid or 2-(tributylstannyl)furan. These are often prepared from furan via lithiation followed by reaction with a suitable boron or tin electrophile.
Cross-Coupling: The two fragments are then coupled using a palladium catalyst to form the C-C bond between the pyridine and furan rings.
This convergent strategy offers flexibility and efficiency in the synthesis of the target molecule and its analogues.
Strategies Involving Pre-functionalized Nicotinate Intermediates
A prevalent strategy in the synthesis of "this compound" involves the use of a pre-functionalized nicotinate skeleton, which is then coupled with a suitable furan-containing partner. This approach allows for the late-stage introduction of the furan moiety, providing flexibility in the synthesis of various analogues.
Utilization of Halogenated Nicotinates (e.g., Methyl 5-bromo-6-methoxynicotinate) as Precursors
One of the most effective methods employs halogenated nicotinates, such as "Methyl 5-bromo-6-methoxynicotinate," as key precursors. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.orgresearchgate.net In this reaction, the halogenated nicotinate is reacted with a furan-containing organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.org
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Modern palladium catalysts, including palladacycles, have been developed to be more stable, efficient, and tolerant of various functional groups. libretexts.org The reaction conditions are generally mild, making this a highly attractive method for the synthesis of complex molecules. nih.gov
Table 1: Key Parameters in Suzuki-Miyaura Coupling for Nicotinate Functionalization
| Parameter | Description | Significance |
| Palladium Catalyst | The metal complex that facilitates the reaction. Examples include Pd(PPh3)4 and palladacycles. libretexts.org | Catalyst choice influences reaction rate, yield, and functional group tolerance. libretexts.org |
| Ligand | A molecule that binds to the palladium center, modulating its reactivity. | Electron-rich and bulky ligands can enhance catalytic activity. |
| Base | A substance that activates the organoboron species. Common bases include carbonates and phosphates. | The choice of base can significantly impact the reaction outcome. |
| Solvent | The medium in which the reaction is conducted. | Solvent polarity and aprotic/protic nature can affect solubility and reaction kinetics. |
Strategies Involving Pre-functionalized Furan Intermediates
An alternative and equally viable synthetic strategy involves the use of pre-functionalized furan intermediates that are then coupled with a suitable pyridine-containing partner. This approach is particularly useful when the desired furan moiety is complex or requires a multi-step synthesis.
Integration of Furan-2-yl Building Blocks (e.g., Methyl 5-bromofuran-2-carboxylate)
In this approach, a furan building block, such as "Methyl 5-bromofuran-2-carboxylate," is employed as the starting material. oakwoodchemical.comnih.govsigmaaldrich.com The bromine atom on the furan ring allows for its participation in cross-coupling reactions, analogous to the halogenated nicotinate strategy.
This strategy can also utilize Suzuki-Miyaura cross-coupling, where the brominated furan derivative is reacted with a nicotinic acid-derived boronic acid or ester. The versatility of this reaction allows for the formation of the desired carbon-carbon bond between the furan and pyridine rings. Research has demonstrated the successful application of Suzuki cross-coupling reactions with "Methyl 5-bromobenzofuran-2-carboxylate" and various arylboronic acids, achieving high yields under microwave irradiation. researchgate.net This highlights the potential for similar reactivity with furan-based substrates.
Modern Synthetic Techniques and Catalysis in Compound Preparation
The synthesis of "this compound" and its analogues has benefited significantly from the adoption of modern synthetic techniques and novel catalytic systems. These advancements aim to improve reaction efficiency, reduce environmental impact, and accelerate the discovery of new compounds.
Green Chemistry Methodologies (e.g., Zeolite Catalysis)
Green chemistry principles are increasingly being integrated into organic synthesis to develop more sustainable and environmentally friendly processes. Zeolites, which are microporous crystalline aluminosilicates, have emerged as promising heterogeneous catalysts in organic synthesis. researchgate.netyoutube.com Their unique pore structures and acidic properties can facilitate a variety of organic transformations. youtube.com
Zeolites can act as solid acid catalysts, promoting reactions that would otherwise require strong, corrosive mineral acids. youtube.com Their shape-selective nature can also lead to enhanced product selectivity. youtube.com The use of zeolites as catalysts offers several advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. researchgate.net While specific applications of zeolites in the synthesis of "this compound" are not extensively documented, their use in the synthesis of various heterocyclic compounds suggests their potential applicability. researchgate.net Copper(I)-exchanged zeolites have been shown to be effective catalysts for the synthesis of biaryls through homocoupling reactions, presenting a green alternative for C-C bond formation. nih.gov
Table 2: Advantages of Zeolite Catalysis in Organic Synthesis
| Advantage | Description |
| Heterogeneous Nature | Zeolites are solid catalysts that are easily separated from the liquid reaction mixture. researchgate.net |
| Reusability | The solid nature of zeolites allows for their recovery and reuse in subsequent reactions. researchgate.net |
| Shape Selectivity | The well-defined pore structure of zeolites can control which molecules react, leading to higher product selectivity. youtube.com |
| Reduced Waste | The use of reusable catalysts and the potential to avoid corrosive acids can lead to more environmentally friendly processes. nih.gov |
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.gov By using microwave irradiation, it is possible to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.gov
This technique has been successfully applied to a wide range of organic transformations, including esterification and cross-coupling reactions. organic-chemistry.orgnih.gov For instance, microwave irradiation has been shown to significantly speed up Suzuki cross-coupling reactions, with some reactions reaching completion in a matter of minutes. researchgate.net The efficiency of microwave heating can also lead to higher product yields and improved purity profiles. nih.gov The application of microwave technology to the synthesis of "this compound" could offer a more rapid and efficient route to this compound and its derivatives.
Flow Chemistry Applications for Continuous Production
The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govrsc.org These benefits are particularly relevant for the production of heterocyclic compounds like this compound.
Continuous flow processes can be designed for various reaction types pertinent to the synthesis of furan and pyridine derivatives. For instance, the nitration of furfural, a key precursor for many furan-based pharmaceuticals, has been successfully and safely performed in a continuous flow setup using in situ generated acetyl nitrate. uliege.be This approach mitigates the risks associated with the handling of unstable and potentially explosive nitrating agents. uliege.be Similarly, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety using a packed-bed microreactor in a continuous flow system. organic-chemistry.orgresearchgate.net This method allows for prolonged, stable operation, making it suitable for large-scale industrial production. organic-chemistry.orgresearchgate.net
The Bohlmann-Rahtz pyridine synthesis, a method for producing substituted pyridines, has been adapted to a microwave flow reactor, enabling a single-step process from Michael addition to cyclodehydration without the need to isolate intermediates. researchgate.net This integration of reaction steps is a key advantage of flow synthesis, leading to increased efficiency and reduced waste. nih.gov
While a specific continuous flow synthesis for this compound is not extensively documented, the principles demonstrated in the synthesis of related structures are directly applicable. A hypothetical flow process could involve the coupling of a furan precursor with a pyridine precursor in one reactor, followed by immediate transfer to a second reactor for subsequent functionalization, all within a closed and automated system. This would allow for tight control over reaction conditions, potentially increasing yield and purity while minimizing operator exposure and environmental impact.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Heterocycle Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to temperature gradients | Excellent heat transfer, precise temperature control |
| Scalability | Challenging, often requires re-optimization | Straightforward, "scaling out" by running longer or in parallel |
| Process Control | Limited, manual adjustments | High degree of automation and precise control |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Nickel)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including this compound. Palladium and nickel catalysts are particularly prominent in forging the crucial bond between the furan and pyridine rings.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for their functional group tolerance and mild reaction conditions. In the context of synthesizing the target molecule, a Suzuki coupling could involve the reaction of a furan-2-boronic acid with a 5-halo-6-methoxynicotinate derivative (or vice versa). A general one-pot palladium-catalyzed Suzuki coupling has been developed for the synthesis of aryl ketones from aromatic acids and aryl boronic acids, showcasing the versatility of this methodology. organic-chemistry.org The mechanism typically involves an oxidative addition, transmetalation, and reductive elimination cycle. organic-chemistry.org
Nickel-Catalyzed Reactions:
Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium. Nickel-catalyzed tandem reactions have been developed for the synthesis of 2-substituted benzo[b]furans and furo-pyridines from 2-halophenols and terminal alkynes. mdpi.com This type of cyclization-coupling strategy could be adapted for the synthesis of the furan-pyridine core. Furthermore, nickel-catalyzed cycloaddition reactions of diynes with nitriles provide a direct route to substituted pyridines. researchgate.net This approach could be envisioned for the construction of the pyridine ring with the furan moiety already appended to one of the alkyne precursors.
Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions
| Catalyst System | Reaction Type | Application in Synthesis | Key Features |
|---|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Suzuki-Miyaura Coupling | Coupling of a furan-boronic acid with a halo-pyridine ester. | Mild conditions, high functional group tolerance. organic-chemistry.org |
| Nickel (e.g., NiCl₂, Ni(cod)₂) | Tandem Sonogashira Coupling-Cyclization | Synthesis of furo-pyridines from halo-phenols and alkynes. mdpi.com | Cost-effective, can catalyze challenging transformations. |
| Nickel (e.g., Ni(acac)₂/NHC) | [2+2+2] Cycloaddition | Construction of the pyridine ring from diynes and nitriles. researchgate.net | Atom-economical, direct access to polysubstituted pyridines. |
Acid-Catalyzed Transformations in Furan Derivative Synthesis
Acid catalysis plays a crucial role in the synthesis of furan rings from acyclic precursors. The Paal-Knorr furan synthesis is a classic example, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comyoutube.com This method is a robust and straightforward way to generate substituted furans that could later be incorporated into the final target molecule.
Beyond the Paal-Knorr reaction, acid catalysts are employed in various other transformations for furan synthesis. For instance, solid acid catalysts like Amberlyst® 15 have been successfully used for the condensation of 2-methylfuran, demonstrating their utility in industrial applications. researchgate.net Zeolites and ionic liquids also serve as effective acid catalysts for the conversion of biomass-derived substrates into valuable furan platform molecules. frontiersin.org
In the context of this compound, an acid-catalyzed approach could be used to synthesize the furan-2-yl moiety from a suitable precursor. For example, a Friedel-Crafts-type acylation of furan, using a mild catalyst like phosphoric acid or boron trifluoride, could introduce a necessary functional group for subsequent coupling to the pyridine ring. pharmaguideline.com It is important to note that the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. pharmaguideline.com Therefore, the choice of acid catalyst and reaction conditions is critical. The use of Brønsted superacids like trifluoromethanesulfonic acid (TfOH) has been shown to enable the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, indicating that under specific conditions, furan rings can participate in acid-catalyzed C-C bond formation. nih.gov
Table 3: Examples of Acid-Catalyzed Reactions in Furan Synthesis
| Reaction Type | Catalyst | Substrates | Product Type |
|---|---|---|---|
| Paal-Knorr Synthesis | Non-aqueous acid (e.g., H₂SO₄) | 1,4-Diketones | Substituted furans pharmaguideline.comyoutube.com |
| Condensation | Solid acid (e.g., Amberlyst® 15) | 2-Methylfuran | Bis(furyl)alkanes researchgate.net |
| Acylation | Mild Lewis or Brønsted acid (e.g., BF₃) | Furan and an acylating agent | 2-Acylfurans pharmaguideline.com |
| Hydroarylation | Superacid (e.g., TfOH) | 3-(Furan-2-yl)propenoic acids and arenes | 3-Aryl-3-(furan-2-yl)propanoic acids nih.gov |
Photoredox Catalysis for Pyridine Annulation
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under mild, light-mediated conditions. This strategy is particularly well-suited for the construction of heterocyclic rings, including the pyridine core of this compound.
One notable application is the divergent organophotoredox-catalyzed radical cascade annulation of 1,6-enynes. nih.govacs.orgacs.orgnih.gov In this process, a photocatalyst, upon excitation with visible light, initiates a radical cascade that results in the formation of intricate polycyclic structures. nih.govacs.orgacs.orgnih.gov By carefully selecting the starting materials and reaction conditions, this methodology can be tailored to produce pyridine-containing ring systems. The reaction proceeds through the generation of a key β-oxyvinyl radical intermediate from a pyridine N-oxide precursor. nih.govacs.orgacs.orgnih.gov
This approach offers a metal-free alternative to traditional cross-coupling methods for pyridine synthesis. nih.govacs.orgacs.orgnih.gov The mild reaction conditions, typically at ambient temperature and under visible light irradiation, are compatible with a wide range of functional groups, which is advantageous for the synthesis of highly functionalized molecules. While a direct synthesis of this compound using this method has not been reported, the principles of photoredox-catalyzed pyridine annulation provide a strategic blueprint for its construction. A plausible route could involve the design of a 1,6-enyne precursor bearing the furan moiety, which would then undergo a radical cascade annulation to form the desired substituted pyridine ring.
The use of organic dyes like eosin Y as photoredox catalysts further enhances the sustainability of this methodology, as these catalysts are less toxic and more cost-effective than many organometallic counterparts. acs.org
Table 4: Key Aspects of Photoredox Catalysis for Pyridine Synthesis
| Feature | Description | Example |
|---|---|---|
| Activation | Visible light (e.g., blue LEDs) excites a photocatalyst. | An acridinium photocatalyst is excited to initiate a radical cascade. nih.gov |
| Key Intermediates | Radical species (e.g., β-oxyvinyl radicals) are generated. | A pyridine N-oxy radical adds to a carbon-carbon triple bond. nih.govacs.orgacs.orgnih.gov |
| Reaction Type | Radical cascade annulation. | 1,6-enynes undergo cyclization to form polycyclic systems. nih.govacs.orgacs.orgnih.gov |
| Conditions | Mild, typically room temperature, metal-free. | Reaction in acetonitrile under blue LED irradiation for 24 hours. nih.govacs.org |
| Advantages | High functional group tolerance, access to complex scaffolds, sustainable. | Avoids harsh reagents and high temperatures. nih.govnih.gov |
Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity
Mechanistic Pathways of Nicotinate (B505614) Ring Formation
The construction of the polysubstituted pyridine (B92270) ring, the central scaffold of the target molecule, can be achieved through several strategic approaches. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cycloaddition, cascade reactions, or the functionalization of pyridine precursors.
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. In this type of [4+2] cycloaddition, an electron-deficient diene reacts with an electron-rich dienophile. For pyridine synthesis, 1,2,4-triazines or 1,2,3-triazines are commonly employed as the diene component. nih.govwhiterose.ac.uk The reaction with an alkyne or an enamine (as an alkyne surrogate) dienophile leads to a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a dinitrogen molecule (N₂), to yield the aromatic pyridine ring. whiterose.ac.uk
The formation of a substituted nicotinate ring via this pathway would involve the reaction of a suitably substituted triazine with an electron-rich partner that contains the furan (B31954) moiety. The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of the substituents on both the triazine and the dienophile. whiterose.ac.uk
Table 1: Key Features of IEDDA Reactions for Pyridine Synthesis
| Feature | Description | Reference |
| Diene | Electron-deficient heterocycles such as 1,2,4-triazines or 1,2,3-triazines. | nih.govwhiterose.ac.uk |
| Dienophile | Electron-rich species like enamines, ynamines, or alkynes. | whiterose.ac.uk |
| Mechanism | [4+2] cycloaddition followed by a retro-Diels-Alder reaction (e.g., N₂ extrusion). | whiterose.ac.uk |
| Outcome | Formation of a substituted pyridine ring. | mdpi.com |
| Controlling Factors | Substituent electronics and sterics on both reactants determine regioselectivity. | nih.gov |
Cascade or domino reactions offer an efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. The synthesis of pyridine rings can be achieved through a sequence involving Michael addition, intramolecular aldol (B89426) condensation, and subsequent aromatization. researchgate.netresearchgate.net
A plausible mechanistic pathway begins with the Michael addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound. The resulting enolate intermediate then undergoes an intramolecular aldol-type condensation, cyclizing to form a dihydropyridine (B1217469) derivative. rsc.orgbeilstein-journals.org The final step is an oxidation or elimination reaction that leads to the aromatization of the ring, yielding the stable pyridine scaffold. The specific precursors and reaction conditions dictate the substitution pattern of the final product. This strategy allows for the construction of highly functionalized pyridines from relatively simple acyclic precursors. researchgate.net
Protodecarboxylation, the removal of a carboxyl group and its replacement with a proton, is a key reaction in the synthesis and metabolism of nicotinic acid derivatives. Studies on the decarboxylation of pyridinecarboxylic acids, such as quinolinic acid (pyridine-2,3-dicarboxylic acid), show that the reaction mechanism is highly dependent on the pH of the solution. cdnsciencepub.com
The process can proceed through different reactive species:
Zwitterionic Pathway: The zwitterionic form of the acid can undergo decarboxylation, where the protonated ring nitrogen acts as a potent electron sink, stabilizing the negative charge that develops on the ring as the C-C bond cleaves. This results in the formation of a carbanionic intermediate or ylide, which is then rapidly protonated. cdnsciencepub.com
Anionic Pathway: Surprisingly, the fully deprotonated anion can also undergo decarboxylation, albeit at a different rate. This suggests a mechanism where the inherent electron-withdrawing nature of the pyridine ring is sufficient to stabilize the intermediate carbanion. cdnsciencepub.com
Theoretical studies on the transformation of quinolinic acid to nicotinic acid mononucleotide suggest that decarboxylation is energetically favorable and that a monocarboxylate form decarboxylates more readily than a dicarboxylate species. nih.gov These mechanisms are fundamental for understanding synthetic routes that might involve the decarboxylation of a dicarboxylic acid precursor to install the nicotinate functionality.
Table 2: Comparison of Decarboxylation Pathways for Pyridinecarboxylic Acids
| Pathway | Key Reactive Species | Mechanistic Feature | Reference |
| Zwitterionic | Zwitterion (protonated N, deprotonated COO⁻) | Protonated nitrogen acts as a powerful electron sink, stabilizing the intermediate. | cdnsciencepub.com |
| Anionic | Dianion (deprotonated N, deprotonated COO⁻) | Ring nitrogen's inductive effect stabilizes the developing negative charge. | cdnsciencepub.com |
Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide bond activates the pyridine ring towards nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. The reaction with Grignard reagents is a well-established method for the functionalization of the pyridine core. rsc.org
The mechanism involves the nucleophilic addition of the Grignard reagent (R-MgX) to the α-carbon of the pyridine N-oxide. researchgate.net This addition disrupts the aromaticity of the ring, forming a dihydropyridine intermediate. The fate of this intermediate depends on the reaction conditions:
At low temperatures (-78 to -20 °C), the dihydropyridine intermediate can be trapped, preventing undesired ring-opening. researchgate.netdiva-portal.org
At higher temperatures or upon acidic workup, the intermediate can undergo rearrangement and elimination to yield a 2-substituted pyridine. diva-portal.org
Alternatively, the initial adduct can undergo ring-opening, leading to the formation of stereodefined dienal oximes. researchgate.net
This reactivity allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents onto the pyridine ring, providing a pathway to complex nicotinates from N-oxide precursors. rsc.org
The Duff reaction is a formylation method used for introducing an aldehyde group onto electron-rich aromatic rings, such as phenols, using hexamethylenetetramine (HMTA) as the formyl source. chemeurope.comwikipedia.org The reaction is typically carried out in an acidic medium like acetic acid or trifluoroacetic acid. semanticscholar.org
The reaction mechanism is complex but is understood to proceed through the following key steps:
Formation of the Electrophile: In the acidic medium, HMTA is protonated and decomposes to generate an electrophilic iminium ion (CH₂⁺=NR₂). chemeurope.com
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion in a classic electrophilic aromatic substitution step. This is the selectivity-determining step and results in the formation of an aminomethyl intermediate attached to the ring. semanticscholar.orgresearchgate.net
Intramolecular Redox and Hydrolysis: The aminomethyl intermediate undergoes an intramolecular redox reaction, raising the oxidation state of the benzylic carbon. Subsequent hydrolysis of the resulting imine furnishes the final aldehyde product. chemeurope.comwikipedia.org
The formation of the aminomethyl intermediate has been unequivocally demonstrated, confirming its central role in the reaction pathway. researchgate.netacs.org This reaction could be applied to a furan-substituted phenol (B47542) precursor to introduce the carbon atom that would ultimately become part of the nicotinate ester group.
Reactivity of the Furan Ring in Derivatization and Degradation
The furan ring in Methyl 5-(furan-2-yl)-6-methoxynicotinate is not an inert spectator. Its unique electronic properties make it susceptible to various reactions, which can be exploited for further derivatization or can lead to degradation under certain conditions.
Furan is an electron-rich aromatic heterocycle that can undergo oxidative cleavage. organicreactions.org Ozonolysis, for instance, leads to the opening of the furan ring. Studies on furan derivatives show that this process results in the formation of smaller, highly functionalized molecules like aldehydes and carboxylic acids via Criegee intermediates. researchgate.net The Achmatowicz reaction, the oxidation of furfuryl alcohols, is another well-known transformation that converts the furan ring into a dihydropyranone, a versatile synthetic building block. organicreactions.org This inherent susceptibility to oxidation means that reaction conditions for modifying other parts of the molecule must be chosen carefully to preserve the furan moiety.
Conversely, the electron-rich nature of the furan ring allows it to participate in various derivatization reactions. It can undergo electrophilic aromatic substitution, although typically with lower reactivity and different regioselectivity compared to benzene. Furthermore, furan can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures, which can be used to introduce significant structural diversity.
Reactivity of the Ester and Methoxyl Functional Groups
The ester and methoxyl groups on the pyridine ring are key sites of reactivity, allowing for a range of chemical transformations.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of hydrolysis for nicotinate esters have been studied and typically follow pseudo-first-order kinetics. tandfonline.comresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the composition of the buffer solution. tandfonline.comresearchgate.net
Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield the corresponding ethyl ester. This reaction is typically an equilibrium process, and the use of the alcohol as a solvent is common to drive the reaction to completion. masterorganicchemistry.comgoogle.com
| Reaction | Catalyst | Key Mechanistic Step | Nature of Reaction |
| Ester Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of C=O, attack by H₂O | Reversible |
| Ester Hydrolysis | Base (e.g., NaOH) | Attack of OH⁻ on C=O | Irreversible |
| Transesterification | Acid or Base | Nucleophilic attack by an alcohol | Reversible |
The 6-methoxyl group is an aryl alkyl ether. Ethers are generally unreactive but can be cleaved by strong acids, most commonly HBr or HI. libretexts.orgkhanacademy.orgyoutube.com The cleavage of an aryl alkyl ether, such as the methoxy-pyridine moiety, follows a specific mechanism.
Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (methanol). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the attack occurs on the less sterically hindered alkyl (methyl) carbon via an SN2 mechanism. libretexts.org
This reaction would convert the 6-methoxyl group into a 6-hydroxyl group (a pyridone tautomer) and produce methyl iodide or methyl bromide. Nucleophilic substitution directly on the sp²-hybridized carbon of the pyridine ring is highly disfavored, so the cleavage invariably yields the phenol/pyridone and the alkyl halide. libretexts.org Modern methods involving metal catalysis have also been developed for the cleavage and functionalization of the C–O bond in aryl ethers, offering alternatives to harsh acidic conditions. recercat.cat
Advanced Bond Activation Studies
Modern synthetic chemistry increasingly relies on the selective activation of otherwise unreactive bonds, such as C–H and C–O bonds. The structure of this compound offers several opportunities for such advanced transformations.
C–H Activation/Functionalization: The pyridine and furan rings possess multiple C–H bonds that could be targeted for direct functionalization using transition metal catalysts (e.g., Palladium, Rhodium, Iridium). This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new C–C or C-heteroatom bonds. Given the electronic properties of the rings, regioselective C–H activation at specific sites could be achieved by choosing appropriate catalysts and directing groups.
C–O Bond Activation: As mentioned in section 3.3.2, the C(aryl)–O bond of the methoxy (B1213986) group is typically robust. However, nickel and palladium catalysts have been developed that can activate this bond for cross-coupling reactions (e.g., with organoboron reagents, organozincs, or amines). recercat.cat This allows the methoxy group to be used as a leaving group, enabling the introduction of a wide variety of substituents at the C6 position of the pyridine ring.
Pyridine Activation: The nitrogen atom of the pyridine ring can be activated by N-alkylation or N-oxidation. This can dramatically alter the reactivity of the ring, facilitating reactions that are otherwise difficult, such as nucleophilic additions or C-C bond formations at the α or γ positions. uiowa.edu
These advanced methods provide powerful tools for the late-stage functionalization of complex molecules like this compound, enabling the synthesis of diverse analogues for further study.
C-H, C-C, and C-O Bond Activations Mediated by Catalysts
Information not available.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR analysis would be used to identify all the distinct proton environments in the Methyl 5-(furan-2-yl)-6-methoxynicotinate molecule. The spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring, the furan (B31954) ring, the methoxy (B1213986) group, and the methyl ester group. Key analytical points would include:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, aromatic protons on the furan and pyridine rings would appear in the downfield region (typically δ 6.0-9.0 ppm), while the protons of the methoxy and methyl ester groups would be found in the more upfield region (typically δ 3.5-4.5 ppm).
Integration: The area under each signal would be proportional to the number of protons it represents, confirming, for example, the presence of three protons for the methyl groups and one proton for each position on the aromatic rings.
Spin-Spin Coupling (J): The splitting pattern of the signals would reveal the number of adjacent, non-equivalent protons, allowing for the determination of substitution patterns on both the furan and pyridine rings.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Pyridine-H | 8.0 - 8.5 | d | ~2-3 | 1H |
| Pyridine-H | 7.5 - 8.0 | d | ~2-3 | 1H |
| Furan-H | 7.0 - 7.5 | m | - | 1H |
| Furan-H | 6.5 - 7.0 | m | - | 1H |
| Furan-H | 6.0 - 6.5 | m | - | 1H |
| OCH₃ (methoxy) | 3.8 - 4.2 | s | - | 3H |
| OCH₃ (ester) | 3.7 - 4.1 | s | - | 3H |
Note: This table is predictive and not based on published experimental data.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The expected spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons of the two rings, and the methyl carbons of the ester and methoxy groups. The chemical shifts would be indicative of the carbon type (e.g., C=O, C=C, C-O, C-H).
A hypothetical data table for the expected ¹³C NMR signals is presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 160 - 170 |
| Pyridine/Furan C-O/C-N | 140 - 160 |
| Pyridine/Furan C=C | 105 - 140 |
| OCH₃ (methoxy) | 55 - 65 |
| OCH₃ (ester) | 50 - 60 |
Note: This table is predictive and not based on published experimental data.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbons. It would be crucial for confirming the substitution pattern of the furan and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of which proton is bonded to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, regardless of their bonding connectivity. This would be useful for confirming the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the furan and pyridine rings.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS would be employed to determine the precise molecular weight of this compound with very high accuracy (typically to four or five decimal places). This measurement would allow for the calculation of the elemental formula (C12H11NO4), providing strong evidence for the compound's identity and purity. The expected exact mass would be calculated and compared to the measured value to confirm the composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Calculated Exact Mass | 233.0688 |
| Expected Ion (e.g., [M+H]⁺) | 234.0761 |
Note: This table is based on theoretical calculations.
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. While no specific applications for this compound are documented, this technique would be the method of choice for several types of analysis:
Purity Analysis: LC-MS could be used to separate the target compound from any impurities, starting materials, or by-products from its synthesis.
Metabolite Identification: In biological studies, LC-MS would be used to detect and identify potential metabolites of the compound in biological matrices like plasma or urine.
Quantification: A validated LC-MS/MS method could be developed for the sensitive and specific quantification of the compound in various samples.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum that acts as a molecular fingerprint.
The IR spectrum of this compound is expected to display a series of absorption bands characteristic of its constituent parts. The aromatic C-H stretching vibrations of the furan and pyridine rings typically appear above 3000 cm⁻¹. The C=O stretching vibration of the methyl ester group is anticipated to produce a strong, sharp absorption band in the region of 1700-1750 cm⁻¹. universallab.org Additionally, the C-O stretching vibrations from the ester and the methoxy ether group are expected to be visible in the 1000-1300 cm⁻¹ range. Vibrations corresponding to the C=C and C=N bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ region. pw.edu.pl
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic Rings (Furan, Pyridine) | C-H Stretch | 3000 - 3150 |
| Methyl Groups (-CH₃) | C-H Stretch | 2850 - 3000 universallab.org |
| Ester (C=O) | Stretch | 1700 - 1750 researchgate.net |
| Aromatic Rings (Furan, Pyridine) | C=C and C=N Stretch | 1400 - 1650 |
| Ester & Aromatic Ether (C-O) | Stretch | 1000 - 1300 researchgate.net |
| Furan Ring | C-H Bend (Out-of-plane) | 750 - 800 researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering significant advantages over older dispersive techniques. By using an interferometer and a mathematical Fourier transform, it collects spectral data across the entire wavelength range simultaneously, resulting in higher signal-to-noise ratios and much faster acquisition times. This allows for the detection of subtle spectral features and the analysis of smaller sample quantities, making it ideal for the detailed characterization of compounds like this compound.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that simplifies the analysis of solid and liquid samples. researchgate.net The sample is placed in direct contact with a high-refractive-index crystal (such as zinc selenide or diamond). The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where absorption can occur. ATR-IR is particularly advantageous as it requires minimal to no sample preparation, making it a rapid and non-destructive method for obtaining high-quality IR spectra of this compound in either its solid or dissolved state. researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. uni-siegen.de It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. libretexts.org The energy shifts between the incident and scattered photons correspond to the vibrational energy levels of the molecule. A key difference from IR is the selection rule: Raman activity arises from a change in the molecule's polarizability during a vibration, whereas IR activity requires a change in the dipole moment. libretexts.org
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
|---|---|---|
| Aromatic Rings (Furan, Pyridine) | Ring Breathing / Stretching | 1300 - 1650 researchgate.net |
| Ester (C=O) | Stretch | 1650 - 1750 |
| Furan Ring | Symmetric C-O-C Stretch | ~1140 udayton.edu |
| Pyridine Ring | Ring Modes | 990 - 1050 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is essential for determining the purity of a compound and for separating it from starting materials, byproducts, or degradation products. Liquid chromatography is particularly well-suited for the analysis of moderately polar, non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. proquest.com For the analysis of this compound, a reverse-phase HPLC method would likely be employed. sielc.com This involves a non-polar stationary phase (e.g., a C18-silica column) and a polar mobile phase.
A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic or phosphoric acid) to ensure sharp, symmetrical peaks by controlling the ionization state of the molecule. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic rings in the compound are strong chromophores. sielc.com HPLC is a robust and reliable technique for assessing the purity of synthesized batches of the compound. mdpi.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures. waters.com This leads to dramatic improvements in three key areas: resolution, speed, and sensitivity. mdpi.com
For the analysis of this compound, converting an HPLC method to UPLC could reduce the analysis time from several minutes to under a minute, while simultaneously providing sharper peaks and better separation of any closely related impurities. chromatographyonline.com The increased sensitivity is also beneficial for detecting trace-level impurities. The fundamental principles of separation (e.g., reverse-phase chemistry) remain the same as in HPLC, but the performance is substantially enhanced, making UPLC a powerful tool for high-throughput analysis and stringent purity checks. mdpi.comyoutube.com
| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |
|---|---|---|
| Stationary Phase | Reverse-Phase C18 (3-5 µm particle size) sielc.com | Reverse-Phase C18 (<2 µm particle size) mdpi.com |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid sielc.com | Gradient of Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV-Vis (e.g., at 250-260 nm) sielc.comsielc.com | UV-Vis or Mass Spectrometry (MS) |
| Analysis Time | 5 - 15 minutes | 1 - 3 minutes |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For "this compound," with the molecular formula C12H11NO4, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared to verify the purity and composition of a synthesized sample.
The theoretical elemental composition is as follows:
Carbon (C): 61.80 %
Hydrogen (H): 4.75 %
Nitrogen (N): 6.01 %
Oxygen (O): 27.44 %
Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 61.80 |
| Hydrogen | H | 4.75 |
| Nitrogen | N | 6.01 |
| Oxygen | O | 27.44 |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature review, a specific single-crystal X-ray diffraction study for "this compound" is not publicly available. However, were such an analysis to be performed, it would yield critical data regarding its solid-state conformation.
The expected output from an X-ray crystallographic analysis would include:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.
Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise coordinates of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.
This information would be invaluable for understanding the molecule's conformation, including the planarity of the pyridine and furan rings and the orientation of the methoxy and methyl ester substituents.
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Building Block for Complex Architectures
The utility of a chemical compound as a versatile building block is determined by its reactivity and the presence of functional groups that allow for the construction of more complex molecular frameworks. While substituted pyridines and furans are important scaffolds in medicinal and materials chemistry, the specific applications of Methyl 5-(furan-2-yl)-6-methoxynicotinate are detailed below.
Fused heterocyclic systems are critical structures in many biologically active compounds and functional materials. The synthesis of these systems often relies on precursors with appropriately positioned reactive sites for cyclization reactions.
A review of scientific literature did not yield specific studies demonstrating the use of this compound as a direct precursor for the synthesis of 2-pyridones or aminoimidazopyridines. General synthetic routes to 2-pyridones often involve the cyclization of dicarbonyl compounds, enamines, or other activated substrates, but the specific conversion of this compound to these fused systems has not been detailed in the reviewed literature. researchgate.netnih.govdiva-portal.org
Polysubstituted pyridines are a class of compounds with significant applications in pharmaceuticals and agrochemicals. The synthesis of these molecules can be achieved through various methods, including the functionalization of a pre-existing pyridine (B92270) ring.
An examination of published research did not identify specific examples where this compound serves as a key intermediate in the synthesis of other polysubstituted pyridines. Methodologies for creating polysubstituted pyridines are extensive, often involving multi-component reactions or cross-coupling strategies, but the role of this particular furan-substituted nicotinate (B505614) ester in such transformations is not documented. nih.govnih.gov
Exploration in Novel Material Development
The incorporation of heterocyclic compounds into polymers and other materials can impart unique electronic, optical, or thermal properties. Furan-containing molecules, in particular, have been explored for applications in renewable polymers and electronic materials.
Despite the potential interest in furan-based materials, a thorough search of the literature did not reveal any research focused on the exploration or application of this compound in the development of novel materials.
Biological and Pharmacological Research Applications Non Clinical Focus
Investigation of Molecular Target Interactions and Mechanisms
Enzyme Inhibition Studies (e.g., Cyclooxygenases COX-1/COX-2, Receptor Interacting Protein Kinase 1 (RIPK1))
There is no available scientific literature detailing studies on the inhibitory activity of Methyl 5-(furan-2-yl)-6-methoxynicotinate against cyclooxygenase enzymes (COX-1 and COX-2) or Receptor Interacting Protein Kinase 1 (RIPK1). While furan-containing molecules have been investigated for COX inhibition, and various compounds are known to inhibit RIPK1, research specifically identifying and quantifying the effect of this compound on these particular enzymes is not present in the public domain.
Receptor Modulation (e.g., T1R1/T1R3 Umami Receptors)
No research could be located that investigates the interaction between this compound and the T1R1/T1R3 umami taste receptors. The modulation of these receptors is a key area in flavor science and pharmacology researchgate.netnih.govkyoto-u.ac.jpnih.gov, but this specific compound has not been documented as a modulator in available studies.
In Vitro Biological Activity Studies
Antimicrobial Efficacy (e.g., Antibacterial Activity against Escherichia coli and Bacillus subtilis)
There are no specific studies available that report on the in vitro antibacterial efficacy of this compound against Escherichia coli and Bacillus subtilis. While research exists on the antimicrobial properties of other furan (B31954) derivatives, such as Methyl 5-(hydroxymethyl)furan-2-carboxylate, which has shown activity against B. subtilis and moderate activity against E. coli scialert.netscialert.net, these findings cannot be attributed to this compound.
In Vivo Pre-clinical (Non-Human) Investigations
Anti-inflammatory Activity in Animal Models
No published pre-clinical studies in animal models were found that assess the anti-inflammatory activity of this compound. Although various furan-containing compounds have been synthesized and evaluated for in vivo anti-inflammatory effects nih.govpsecommunity.org, specific data for the subject compound is not available.
Future Research Directions and Outlook
Development of Novel and More Efficient Synthetic Routes
Current synthetic strategies for related furan-nicotinate compounds often involve multi-step processes. Future research will likely focus on the development of more streamlined and efficient synthetic routes to Methyl 5-(furan-2-yl)-6-methoxynicotinate and its derivatives. Key areas of exploration could include:
Cross-Coupling Methodologies: Investigating novel palladium- or copper-catalyzed cross-coupling reactions to directly link the furan (B31954) and pyridine (B92270) rings. This could offer a more convergent and atom-economical approach compared to traditional methods.
Green Chemistry Approaches: Utilizing more environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of the synthesis.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Cross-Coupling | Higher efficiency, atom economy | Catalyst development, reaction optimization |
| One-Pot Synthesis | Reduced waste, time, and cost | Tandem reaction design |
| Green Chemistry | Sustainability, reduced toxicity | Use of bio-based solvents, renewable reagents |
Exploration of Undiscovered Reactivity and Transformative Potential
The reactivity of this compound has yet to be fully explored. The interplay between the electron-rich furan ring and the electron-deficient pyridine ring, influenced by the methoxy (B1213986) and ester functionalities, could lead to novel chemical transformations. Future studies could investigate:
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions on both the furan and pyridine rings to understand the directing effects of the existing substituents.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the furan ring under various conditions and its potential to undergo ring-opening or rearrangement to form other heterocyclic systems.
Photochemical and Electrochemical Reactivity: Exploring the behavior of the molecule under light or electrical stimulation to uncover new reaction pathways and potential applications in photochemistry or electrochemistry.
Design and Synthesis of Next-Generation Analogues with Tuned Properties
The core structure of this compound provides an excellent scaffold for the design and synthesis of a diverse library of analogues. By systematically modifying the substituents, it may be possible to fine-tune the molecule's physical, chemical, and biological properties. Future research in this area would focus on:
Substitution at the Furan Ring: Introducing various functional groups at other positions of the furan ring to modulate its electronic properties and steric profile.
Modification of the Pyridine Ring: Altering the substituents on the pyridine ring, for example, by replacing the methoxy group with other alkoxy or amino groups.
Ester Variation: Synthesizing different esters of the nicotinic acid moiety to influence properties such as solubility and bioavailability.
| Analogue Design Strategy | Targeted Property Modification |
| Furan Ring Substitution | Electronic properties, steric hindrance |
| Pyridine Ring Modification | Hydrogen bonding potential, basicity |
| Ester Group Variation | Solubility, pharmacokinetic properties |
Advanced Computational Studies for Rational Molecular Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future computational studies on this compound could provide valuable insights into:
Molecular Geometry and Electronic Structure: Using density functional theory (DFT) and other quantum mechanical methods to calculate the optimized geometry, charge distribution, and frontier molecular orbital energies.
Reaction Mechanisms: Modeling potential reaction pathways to understand the transition states and activation energies, which can aid in the design of more efficient synthetic routes.
In Silico Screening: Virtually screening libraries of analogues for their potential biological activity or material properties, allowing for the prioritization of synthetic targets.
Expanding Biological and Material Applications Based on Mechanistic Insights
A deeper understanding of the fundamental chemistry of this compound will pave the way for exploring its potential applications. Based on the known properties of furan and nicotinic acid derivatives, future research could target:
Medicinal Chemistry: Investigating the potential of this compound and its analogues as scaffolds for the development of new therapeutic agents. Furan-containing molecules have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyorientjchem.org
Material Science: Exploring the use of this compound as a building block for novel organic materials. Furan-based polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
The exploration of this compound is in its infancy. The outlined future research directions provide a roadmap for unlocking the full potential of this intriguing molecule, from fundamental chemical understanding to the development of novel applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl 5-(furan-2-yl)-6-methoxynicotinate, and how can intermediates be purified?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine precursors and furan derivatives. For example, esterification of 5-(furan-2-yl)-6-methoxynicotinic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) is a common approach. Intermediate purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC or HPLC is critical to isolate high-purity intermediates .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., methoxy at C6, furan at C5) via H and C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₁NO₄).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Structural inconsistencies (e.g., unexpected substituents) require re-evaluation of synthetic steps or precursor quality .
Advanced Research Questions
Q. How do electronic and steric effects of the furan-2-yl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich furan ring enhances nucleophilic aromatic substitution (SₙAr) at C5, while the methoxy group at C6 acts as an electron-donating group, directing electrophilic attacks to specific positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimental validation involves synthesizing derivatives with alternative substituents (e.g., thiophene or phenyl groups) and comparing reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines, and incubation times).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability.
- Structure-Activity Relationship (SAR) Analysis : Compare activity across derivatives with systematic substituent modifications (e.g., replacing methoxy with ethoxy or halogens) .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or ester positions to improve pharmacokinetics.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Key Research Recommendations
- Prioritize computational modeling to predict metabolic pathways and off-target interactions.
- Use advanced crystallization techniques (e.g., polymorph screening) to stabilize the compound for X-ray diffraction studies.
- Collaborate with pharmacology teams to design in vivo efficacy studies using validated disease models (e.g., inflammation or microbial infection).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
